3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone
CAS No.: 898781-45-8
Cat. No.: VC2286706
Molecular Formula: C16H14ClFOS
Molecular Weight: 308.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898781-45-8 |
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Molecular Formula | C16H14ClFOS |
Molecular Weight | 308.8 g/mol |
IUPAC Name | 1-(3-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Standard InChI | InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-15(18)14(17)10-12/h2-3,5-8,10H,4,9H2,1H3 |
Standard InChI Key | DKJXPGSXEUOUHN-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |
Canonical SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |
Introduction
3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFOS and a molecular weight of 308.8 g/mol. This compound belongs to the propiophenone family, characterized by a propiophenone core substituted with chloro, fluoro, and thiomethylphenyl groups. It is primarily used in research applications due to its unique chemical and biological properties .
Synthesis Process
The synthesis of 3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone involves multi-step organic reactions:
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Starting Materials:
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3-chloro-4-fluorobenzonitrile
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4-thiomethylphenylboronic acid
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Key Reaction Steps:
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Suzuki Coupling Reaction: A palladium-catalyzed reaction between 3-chloro-4-fluorobenzonitrile and 4-thiomethylphenylboronic acid in the presence of a base (e.g., potassium carbonate). This yields the intermediate 3-chloro-4-fluoro-3-(4-thiomethylphenyl)benzonitrile.
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Hydrolysis: The intermediate undergoes hydrolysis under acidic conditions to form the final product.
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This method ensures high specificity in producing the desired compound.
Applications in Scientific Research
3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone has diverse applications across multiple scientific domains:
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Organic Synthesis:
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Used as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
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Medicinal Chemistry:
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Investigated as a pharmacophore for drug development targeting specific enzymes or receptors.
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Material Science:
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Utilized in creating functional materials such as polymers or liquid crystals due to its structural properties.
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Biological Studies:
Mechanism of Action
The compound interacts with molecular targets such as enzymes or receptors through its distinct substituents:
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Propiophenone Core: Fits into hydrophobic pockets of target proteins.
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Substituents (Chloro, Fluoro, Thiomethyl):
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These groups form hydrogen bonds or electrostatic interactions, stabilizing the compound-protein complex.
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Such interactions can modulate protein activity, leading to specific biological effects.
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Comparison with Similar Compounds
The unique combination of substituents in this compound distinguishes it from related molecules:
These comparisons highlight the importance of the thiomethyl group in defining the compound's chemical behavior.
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